N,N-dioctadecylaniline CAS 72072-19-6 chemical properties
N,N-dioctadecylaniline CAS 72072-19-6 chemical properties
[1][2][3][4][5]
Executive Summary
N,N-Dioctadecylaniline (CAS 72072-19-6), also known as N,N-distearylaniline, is a lipophilic tertiary amine characterized by a phenyl head group and two 18-carbon alkyl chains.[1] While historically utilized as a precursor in organometallic catalysis and materials science (Langmuir-Blodgett films), its physicochemical profile—specifically a predicted pKa of ~6.3 and high hydrophobicity—positions it as a candidate of interest in Lipid Nanoparticle (LNP) engineering for RNA delivery.
This guide provides a technical deep-dive into its chemical properties, synthesis protocols, and potential utility in pharmaceutical formulations, moving beyond basic datasheets to offer actionable research insights.
Chemical Identity & Physicochemical Profile[5][6][7][8][9]
Structural Analysis
The molecule consists of an electron-rich nitrogen atom bonded to a phenyl ring and two long hydrophobic octadecyl chains.[2] This "tuning fork" structure imparts amphiphilic character, though it is predominantly lipophilic.[2]
| Property | Data | Note |
| CAS Number | 72072-19-6 | |
| Formula | C₄₂H₇₉N | |
| Molecular Weight | 598.1 g/mol | High MW due to dual C18 tails |
| SMILES | CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)c1ccccc1 | |
| Appearance | Off-white crystalline solid or semi-solid | Polymorphism may affect MP |
| Melting Point | 40–41 °C (Commercial) / 110–111 °C (Pure Crystal) | Purity dependent [1] |
| Solubility | Soluble: Hexane, DCM, THF, Toluene.[1][2] Insoluble: Water.[2] | |
| pKa (Predicted) | ~6.28 ± 0.50 | Critical for LNP function [2] |
| LogP | ~19.7 | Extremely hydrophobic |
The pKa Significance
The predicted pKa of 6.28 is the defining feature for drug delivery applications.[2]
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Mechanism: In LNP formulations, ionizable lipids must be neutral at physiological pH (7.[2]4) to prevent toxicity but become protonated in the acidic endosome (pH ~5.[2]5) to facilitate membrane fusion and payload release.[2]
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Relevance: N,N-Dioctadecylaniline falls directly into this "Goldilocks zone" (pKa 6.0–7.0), suggesting potential utility as an ionizable lipid component or a pH-sensitive hydrophobic helper.[2]
Synthesis & Purification Protocol
The synthesis involves the double N-alkylation of aniline.[2] The following protocol is designed for high purity, minimizing mono-alkylated impurities.
Reaction Logic
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Nucleophile: Aniline (primary amine).[2]
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Electrophile: 1-Bromooctadecane (stearyl bromide).[2]
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Base: Potassium Carbonate (K₂CO₃) acts as the acid scavenger.[2]
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Solvent: n-Butanol or DMF.[2] Butanol allows for higher reflux temperatures (~117°C) to drive the sterically hindered second alkylation.[2]
Step-by-Step Protocol
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Reagents: Combine Aniline (1.0 eq), 1-Bromooctadecane (2.5 eq, slight excess), and anhydrous K₂CO₃ (1.5 eq) in n-Butanol (10 mL/g aniline).
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Catalyst (Optional): Add Sodium Iodide (0.05 eq) to generate the more reactive octadecyl iodide in situ (Finkelstein reaction logic).
-
Reflux: Heat to reflux (117°C) with vigorous stirring for 48–72 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the mono-alkylated intermediate.[2]
-
Workup:
-
Purification:
-
Recrystallize the residue from absolute ethanol or acetone.[2]
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Target: Off-white crystals.
-
Note: If oil persists, column chromatography (Silica, Hexane -> 2% EtOAc/Hexane) may be required to remove trace aniline.
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Figure 1: Synthesis pathway via double nucleophilic substitution.[2] The second alkylation is sterically hindered, requiring prolonged reflux.
Applications in Drug Delivery & Material Science[7][10][11][12][13]
Lipid Nanoparticle (LNP) Engineering
While standard LNPs use aliphatic ionizable lipids (e.g., DLin-MC3-DMA), N,N-Dioctadecylaniline offers a unique aromatic-hydrophobic profile.
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π-π Stacking: The phenyl head group allows for π-π stacking interactions with nucleic acid bases or other aromatic drugs, potentially enhancing encapsulation efficiency for small molecule drugs or specific RNA secondary structures.[2]
-
Endosomal Escape: The nitrogen center, with a pKa ~6.3, can protonate in the acidified endosome. However, the aromatic ring withdraws electron density, making the protonation less energetic than aliphatic amines. This "softer" ionization profile may reduce toxicity associated with highly basic lipids [3].[2]
Formulation Hypothesis
Researchers can utilize this lipid in a standard 4-component LNP mix:
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Ionizable Lipid: N,N-Dioctadecylaniline (40-50 mol%)[2]
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Helper Lipid: DSPC (10 mol%)[2]
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Cholesterol: Structural stabilizer (38.5 mol%)[2]
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PEG-Lipid: DMG-PEG2000 (1.5 mol%)[2]
Preparation: Dissolve lipids in ethanol, mix with aqueous RNA (pH 4.0 acetate buffer) in a microfluidic device (e.g., NanoAssemblr) at a 3:1 flow rate ratio.
Figure 2: LNP Formulation Logic.[2] N,N-Dioctadecylaniline serves as the core lipophilic amine for payload complexation.
Analytical Characterization
Validating the identity of CAS 72072-19-6 requires specific spectral markers.[2]
1H NMR Spectroscopy (CDCl₃, 400 MHz)
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Aromatic Region (6.6 – 7.2 ppm):
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N-Methylene (3.2 – 3.3 ppm):
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Alkyl Chain Bulk (1.2 – 1.3 ppm):
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Large broad singlet/multiplet. Represents the internal methylene groups of the C18 chains.[2]
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-
Terminal Methyl (0.88 ppm):
Mass Spectrometry[5]
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Technique: ESI-MS (Positive Mode).[2]
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Expected m/z: [M+H]⁺ = 599.1.[2]
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Note: Due to high lipophilicity, ionization may be difficult; APCI (Atmospheric Pressure Chemical Ionization) is often preferred for such non-polar amines.
Safety & Handling (MSDS Highlights)
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Signal Word: Warning.
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Hazard Statements:
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Handling: Use in a fume hood.[2] Wear nitrile gloves.[2] The compound is lipophilic and can penetrate skin barriers; avoid contact.[2]
-
Storage: Store at room temperature, sealed, away from oxidizing agents.
References
-
PrepChem. "Synthesis of N,N-dioctadecylaniline." PrepChem.com.[2] Accessed 2026.[2][3] Link
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ChemicalBook. "N,N-Dioctadecylaniline Properties and Suppliers." ChemicalBook.[2] Accessed 2026.[2][3] Link
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Sigma-Aldrich. "N,N-Dioctadecylaniline Product Detail."[1][2] Merck Millipore.[2] Accessed 2026.[2][3] Link
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PubChem. "N,N-Dioctadecylaniline Compound Summary." National Library of Medicine.[2] Accessed 2026.[2][3] Link
